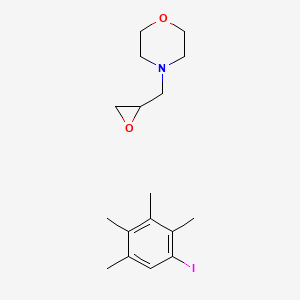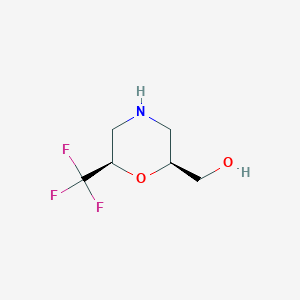
Ravidasvir hydrochloride (PPI-668)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ravidasvir dihydrochloride is a potent antiviral compound primarily investigated for its efficacy against chronic hepatitis C virus infections. It is classified as an NS5A inhibitor, which means it targets the non-structural protein 5A of the hepatitis C virus, playing a crucial role in viral replication and assembly . Ravidasvir dihydrochloride has shown promising results in clinical trials, particularly when used in combination with other antiviral agents like sofosbuvir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ravidasvir dihydrochloride involves multiple steps. One method includes the following steps :
- Reacting a compound of formula B4 with bis(pinacolato)diboron under the catalysis of palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex to generate a compound of formula B5.
- Reacting a compound of formula C2 with B5 under the same catalyst to generate a compound of formula C3.
- Removing a protective group from the compound of formula C3 using a hydrochloric acid-ethanol solution to obtain a compound of formula C4.
- Reacting the compound of formula C4 with MOC-L-valine in the presence of HOPO to generate a compound of formula C5.
- Salifying and crystallizing the compound of formula C5 using the hydrochloric acid-ethanol solution to obtain ravidasvir dihydrochloride.
Industrial Production Methods: The industrial production of ravidasvir dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of HOPO as a condensing agent reduces the generation of isomer by-products, and a recrystallization purification method is employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ravidasvir dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Condensation Reactions: Used in the synthesis process to form larger molecules from smaller ones.
Common Reagents and Conditions:
Palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex: Used as a catalyst in the synthesis.
Hydrochloric acid-ethanol solution: Used for deprotection and crystallization steps.
Major Products: The primary product of these reactions is ravidasvir dihydrochloride, with high purity achieved through recrystallization .
Scientific Research Applications
Ravidasvir dihydrochloride has several scientific research applications:
Medicine: It is primarily used in the treatment of chronic hepatitis C virus infections.
Pharmacokinetics Studies: Research on the pharmacokinetics of ravidasvir dihydrochloride helps understand its absorption, distribution, metabolism, and excretion in the body.
Drug Development: It serves as a model compound for developing new antiviral agents targeting the hepatitis C virus.
Mechanism of Action
Ravidasvir dihydrochloride exerts its antiviral effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, ravidasvir dihydrochloride disrupts these processes, leading to a reduction in viral load . The combination with sofosbuvir, which inhibits the NS5B polymerase, results in a synergistic effect, further enhancing the antiviral activity .
Comparison with Similar Compounds
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Ledipasvir: Also an NS5A inhibitor with a similar mechanism of action.
Comparison: Ravidasvir dihydrochloride is unique due to its high efficacy in combination therapies and its potential for lower production costs, making it more accessible in low-and-middle-income countries . Unlike some other NS5A inhibitors, ravidasvir dihydrochloride has shown a high cure rate even in hard-to-treat cases .
Properties
Molecular Formula |
C42H52Cl2N8O6 |
|---|---|
Molecular Weight |
835.8 g/mol |
IUPAC Name |
methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H |
InChI Key |
JYLMWUZJMRNMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
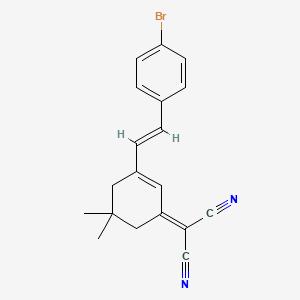
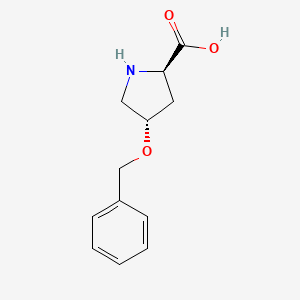
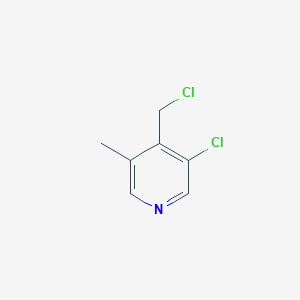
![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
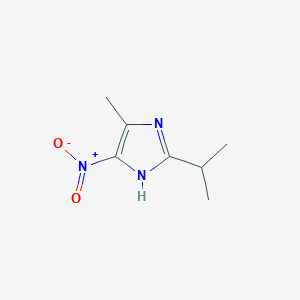
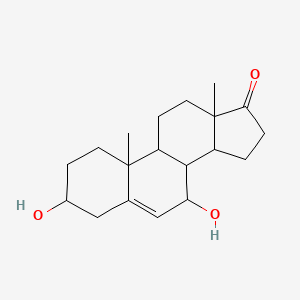
![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)
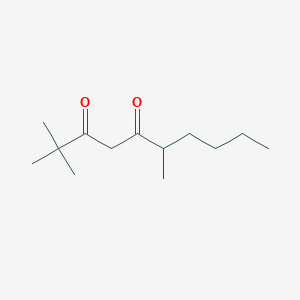
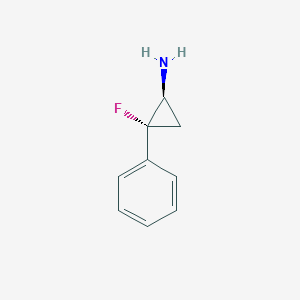
![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)
